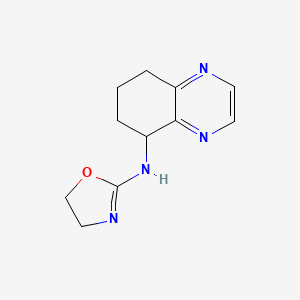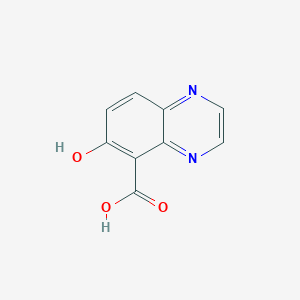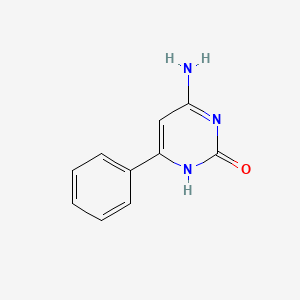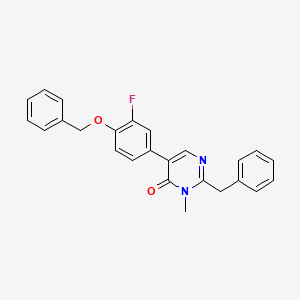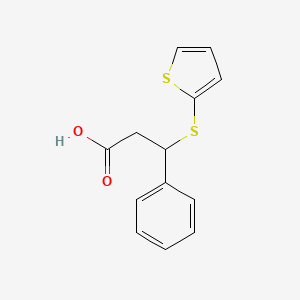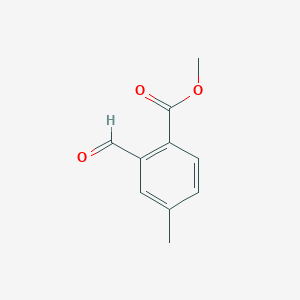
Methyl 2-formyl-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a benzoate ester with a formyl group and a methyl group attached to the benzene ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-formylbenzoic acid is synthesized through the oxidation of 2-methylbenzaldehyde using an oxidizing agent like potassium permanganate. The resulting acid is then esterified with methanol to produce the desired ester .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: Methyl 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-4-methylbenzoate is widely used in scientific research due to its bioactive properties. It serves as a precursor in the synthesis of various pharmacologically active compounds, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Its versatility as a synthetic intermediate makes it valuable in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-4-methylbenzoate is primarily related to its ability to interact with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Comparación Con Compuestos Similares
Methyl 4-formyl-2-methylbenzoate: Similar structure but with different positional isomers of the formyl and methyl groups.
Methyl 2-formylbenzoate: Lacks the additional methyl group on the benzene ring.
Methyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Uniqueness: Methyl 2-formyl-4-methylbenzoate is unique due to the specific positioning of the formyl and methyl groups on the benzene ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
methyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-6H,1-2H3 |
Clave InChI |
SKMQSMDSDANCGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)




